N-(2-(1H-indol-3-yl)ethyl)-6-hydroxypyrimidine-4-carboxamide
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Overview
Description
“N-(2-(1H-indol-3-yl)ethyl)-6-hydroxypyrimidine-4-carboxamide” is a complex organic compound. It contains an indole group, which is a common structure in many natural products and pharmaceuticals . The compound also contains a pyrimidine ring, which is a key component of several important biomolecules like thymine and cytosine in DNA .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of an indole ring attached to a pyrimidine ring via an ethyl linker and a carboxamide group . The exact structure would need to be confirmed using techniques like NMR (Nuclear Magnetic Resonance), IR (Infrared Spectroscopy), and Mass Spectrometry .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its exact structure and the conditions under which it’s reacted. Generally, the indole and pyrimidine rings in the molecule can undergo various substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors such as its polarity, solubility, melting point, and boiling point would need to be determined experimentally .Scientific Research Applications
Anti-Inflammatory Properties
The compound “N-(2-(1H-indol-3-yl)ethyl)-6-hydroxypyrimidine-4-carboxamide” is a derivative of tryptamine and naproxen . Naproxen is a nonsteroidal anti-inflammatory drug (NSAID) used to treat pain, menstrual cramps, inflammatory diseases such as rheumatoid arthritis, and fever . The mechanism of action of naproxen involves blocking arachidonate binding to competitively inhibit both cyclooxygenase (COX) isoenzymes, COX-1, and COX-2, resulting in analgesic and anti-inflammatory effects .
Antiviral Properties
Naproxen has been successfully used to treat patients hospitalized for influenza A (H3N2) infection . Ongoing trials suggest that naproxen could combine broad-spectrum antiviral activity with its well-known anti-inflammatory action that could help to reduce severe respiratory mortality associated with COVID-19 .
Neuromodulation
Tryptamine is a biogenic amine, naturally occurring in plants, animals, and microorganisms . Its structure is a shared feature of neuromodulators and psychedelic derivatives such as melatonin, serotonin, bufotenine, psilocybin, psilocin, etc . Tryptamine derivatives play a fundamental role in the human body. 5-Hydroxytryptamine or serotonin is one of the most important signaling hormones in the body. Tryptamine natural derivatives are involved in the regulation and modulation of multiple processes within the central nervous system, such as sleep, cognition, memory, temperature regulation, and behavior .
Potential Anti-Cancer Properties
Indole derivatives, including tryptamine, have been studied for their potential applications in the treatment of cancer cells . These compounds have attracted increasing attention in recent years due to their diverse biological activities .
Potential Anti-HIV Properties
Indolyl and oxochromenyl xanthenone derivatives have been reported for their potential anti-HIV-1 properties . As a derivative of tryptamine, “N-(2-(1H-indol-3-yl)ethyl)-6-hydroxypyrimidine-4-carboxamide” may share similar properties .
Mechanism of Action
Target of Action
Indole derivatives, which are part of the compound’s structure, are known to bind with high affinity to multiple receptors . These receptors are involved in a variety of biological processes, including sleep, cognition, memory, temperature regulation, and behavior .
Mode of Action
It can be inferred from the properties of indole derivatives that the compound likely interacts with its targets to modulate their activity . This interaction could result in changes in cellular processes and physiological responses.
Biochemical Pathways
Indole derivatives are known to be involved in the regulation and modulation of multiple processes within the central nervous system . Therefore, it can be inferred that the compound may affect similar pathways.
Result of Action
Given the known effects of indole derivatives, it can be inferred that the compound may have a range of potential effects, depending on the specific receptors it interacts with and the pathways it affects .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of N-(2-(1H-indol-3-yl)ethyl)-6-hydroxypyrimidine-4-carboxamide . These factors could include the presence of other compounds, the pH of the environment, temperature, and the specific characteristics of the target cells or tissues.
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-[2-(1H-indol-3-yl)ethyl]-6-oxo-1H-pyrimidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O2/c20-14-7-13(18-9-19-14)15(21)16-6-5-10-8-17-12-4-2-1-3-11(10)12/h1-4,7-9,17H,5-6H2,(H,16,21)(H,18,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKSDQNBHJAQNEK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CCNC(=O)C3=CC(=O)NC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(1H-indol-3-yl)ethyl)-6-hydroxypyrimidine-4-carboxamide |
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